- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6Journal of Organic Chemistry, 2006, 71(10), 3988-3990,
Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)

940-61-4 structure
اسم المنتج:3-(4-methylphenyl)prop-2-enoic acid
كاس عدد:940-61-4
وسط:C10H10O2
ميغاواط:162.185203075409
MDL:MFCD00002697
CID:752417
PubChem ID:731767
3-(4-methylphenyl)prop-2-enoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (E)-3-(p-Tolyl)acrylic acid
- (2E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Methylphenyl)-2-propenoic acid
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-
- trans-p-Methylcinnamic acid
- (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)
- 4-Methylcinnamic acid
- (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methyl-, (E)- (8CI)
- (2E)-(4-Methylphenyl)-2-propenoic acid
- (E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Tolyl)acrylic acid
- (E)-3-(p-Tolyl)-2-propenoic acid
- (E)-3-p-Tolylacrylic acid
- (E)-p-Methylcinnamic acid
- E-4-Methylcinnamic acid
- 3-(4-methylphenyl)prop-2-enoic acid
- CS-0166798
- (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid
- AE-641/00135025
- (2E)-3-(4-Methylphenyl)-2-propenoic acid #
- HMS1408G02
- NSC-66272
- (2E)-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-(4-methylphenyl)prop-2-enoic acid
- STK057700
- 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-
- ALBB-011725
- PS-4043
- 940-61-4
- 2-Propenoic acid, 3-(4-methylphenyl)-
- NoName_95
- (E)-3-(p-Tolyl)acrylicacid
- NSC66272
- NSC98546
- AS-11993
- DB-189629
- IDI1_007649
- M0715
- p-Methylcinnamic acid
- NSC-98545
- NS00045822
- CHEMBL450836
- AKOS000263781
- NSC98545
- J-650090
- 3-(p-Tolyl)acrylic acid
- CS-W016115
- 4-Methylcinnamic acid, predominantly trans
- PD158319
- Q63399423
- MFCD00002697
- 1866-39-3
- AC7520
- F3145-2479
- Methyl trans-cinnamic acid
- CHEBI:181128
- STR04643
- NCGC00339102-01
- AC-2401
- EINECS 217-479-9
- EN300-17120
- 4-Methylcinnamic acid,predominantly trans
- W-107779
- HY-W015399
- 8MB
- AB01314089-03
- NSC 66272
- NSC-98546
- EN300-396492
- SCHEMBL80446
- 3-p-tolylacrylic acid
- BBL037011
- (~{E})-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-p-tolyl-acrylic acid
- Z2942851512
- 4-Methylcinnamic acid, predominantly trans, 99%
- DTXSID20901045
- Cinnamic acid, p-methyl-
-
- MDL: MFCD00002697
- نواة داخلي: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
- مفتاح Inchi: RURHILYUWQEGOS-VOTSOKGWSA-N
- ابتسامات: C(/C1C=CC(C)=CC=1)=C\C(=O)O
حساب السمة
- نوعية دقيقة: 162.06800
- النظائر كتلة واحدة: 162.068079557g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 2
- تعقيدات: 176
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 1
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.5
- طوبولوجي سطح القطب: 37.3Ų
الخصائص التجريبية
- بسا: 37.30000
- لوغب: 2.09280
3-(4-methylphenyl)prop-2-enoic acid أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H317-H319
- تحذير: P305+P351+P338-P280
- ظروف التخزين:Sealed in dry,2-8°C(BD222074)
3-(4-methylphenyl)prop-2-enoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17120-1.0g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 1.0g |
$85.0 | 2023-07-08 | ||
Enamine | EN300-396492-10.0g |
(2E)-3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 95.0% | 10.0g |
$488.0 | 2025-03-21 | |
eNovation Chemicals LLC | D387704-500g |
trans-p-Methylcinnamic acid |
940-61-4 | 97% | 500g |
$195 | 2024-05-24 | |
Chemenu | CM373013-500g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 95%+ | 500g |
$244 | 2022-05-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-500g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 500g |
¥1652.0 | 2022-05-30 | |
Enamine | EN300-17120-0.1g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.1g |
$48.0 | 2023-09-20 | ||
Enamine | EN300-396492-0.25g |
(2E)-3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 95.0% | 0.25g |
$39.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-100g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 100g |
¥413.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237438-500g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 98% | 500g |
¥2506.00 | 2024-04-24 | |
Enamine | EN300-17120-0.25g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.25g |
$51.0 | 2023-09-20 |
3-(4-methylphenyl)prop-2-enoic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
طريقة الإنتاج 2
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 75 min, 100 - 110 °C
المراجع
- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalystAsian Journal of Chemistry, 2017, 29(7), 1561-1564,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ; 6 h, 80 °C
المراجع
- Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reactionHuaxue Yanjiu, 2008, 19(4), 73-77,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 12 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
المراجع
- Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst ActivationACS Catalysis, 2023, 13(10), 6568-6573,
طريقة الإنتاج 6
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: Piperidine Solvents: Pyridine ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
المراجع
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agentsMedChemComm, 2015, 6(6), 1036-1042,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
المراجع
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reactionReaction Kinetics, 2013, 108(1), 193-204,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine , Palladium , Polyacrylonitrile ; 20 min, 120 °C
المراجع
- Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reactionChemical Engineering Journal (Amsterdam, 2023, 455,,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C; 85 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
المراجع
- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product leadBioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene
المراجع
- Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acidSynthesis, 1997, (5), 521-523,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , 2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
المراجع
- (1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic AcidsOrganic Letters, 2008, 10(12), 2601-2604,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
المراجع
- Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholineChinese Chemical Letters, 2016, 27(4), 555-558,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
المراجع
- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper CatalystChemCatChem, 2018, 10(6), 1253-1257,
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
المراجع
- Synthesis of lignin-amine supported palladium catalysts for Heck reactionShiyou Huagong, 2009, 38(7), 733-738,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ; 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in waterMolecules, 2011, 16, 9067-9076,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Water ; 10 min, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
المراجع
- N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in waterTetrahedron, 2011, 67(49), 9479-9483,
طريقة الإنتاج 19
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Palladium Solvents: Water ; 5 h, 90 °C; 10 min, 90 °C → 20 °C
المراجع
- Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in waterCatalysts, 2015, 5(1), 106-118,
3-(4-methylphenyl)prop-2-enoic acid Raw materials
- 4-Methylbenzaldehyde
- 1-(2-bromoethenyl)-4-methylbenzene
- [5-Nitro-1-[(2-nitrophenyl)sulfonyl]-1H-indol-3-yl]methyl (2E)-3-(4-methylphenyl)-2-propenoate
- 4-Iodotoluene
- propanedioic acid
- (E)-3-(P-Tolyl)acrylaldehyde
3-(4-methylphenyl)prop-2-enoic acid Preparation Products
3-(4-methylphenyl)prop-2-enoic acid الوثائق ذات الصلة
-
Yasmin Wahby,Hamida Abdel-Hamid,Mohammed Salah Ayoup New J. Chem. 2022 46 1445
-
B. N. Mattoo Trans. Faraday Soc. 1958 54 19
-
3. Photocyclisation of 1-styrylimidazoles. A novel route to N-bridgehead compoundsG. Cooper,W. J. Irwin J. Chem. Soc. Perkin Trans. 1 1976 75
-
5. CCCLXIII.—The chemistry of the three-carbon system. Part IX. The αβ–βγ-change in β-alkylcinnamic acidsJohn Dobney Andrew Johnson,George Armand Robert Kon J. Chem. Soc. 1926 129 2748
940-61-4 (3-(4-methylphenyl)prop-2-enoic acid) منتجات ذات صلة
- 16089-48-8(Potassium cinnamate)
- 1552-94-9(Cinnamylideneacetic acid)
- 16323-43-6(1,4-Benzenediacrylic Acid)
- 13026-12-5(3-(1-Naphthyl)acrylic Acid)
- 13026-23-8(4-Phenylcinnamic Acid)
- 140-10-3(trans-Cinnamic acid)
- 3029-79-6(3-Methylcinnamic Acid)
- 621-82-9(Cinnamic acid)
- 2373-76-4(2-Methylcinnamic Acid)
- 1866-39-3(4-Methylcinnamic acid)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
